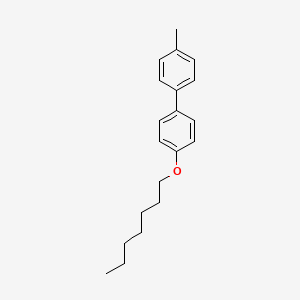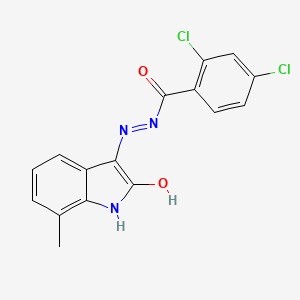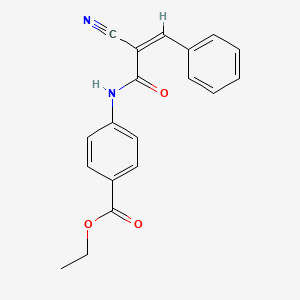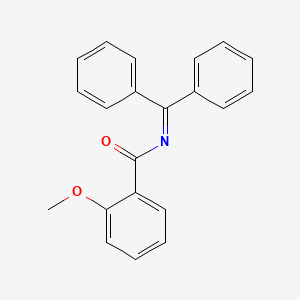
4-(Heptyloxy)-4'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Heptyloxy)-4’-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. It consists of two benzene rings connected by a single bond, with a heptyloxy group attached to one benzene ring and a methyl group attached to the other. This compound is known for its liquid crystalline properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)-4’-methyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 4-(Heptyloxy)-4’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Heptyloxybenzene and methylbiphenylboronic acid
Catalyst: Palladium-based catalysts
Reaction Conditions: Elevated temperatures and pressures to enhance reaction rates and yields
Chemical Reactions Analysis
Types of Reactions
4-(Heptyloxy)-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form biphenyl derivatives with different substituents.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of heptanoic acid or heptanal.
Reduction: Formation of heptyl-substituted biphenyls.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4-(Heptyloxy)-4’-methyl-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in liquid crystal displays (LCDs).
Industry: Employed in the production of liquid crystalline materials for electronic displays and other optical devices.
Mechanism of Action
The mechanism of action of 4-(Heptyloxy)-4’-methyl-1,1’-biphenyl involves its interaction with molecular targets such as cell membranes and proteins. The heptyloxy group enhances its solubility in lipid environments, allowing it to integrate into lipid bilayers and potentially modulate membrane properties. The biphenyl core provides structural rigidity, contributing to its liquid crystalline behavior.
Comparison with Similar Compounds
Similar Compounds
4-(Heptyloxy)-4’-cyanobiphenyl: Similar structure but with a cyano group instead of a methyl group.
4-(Heptyloxy)-N-(aryl)benzaldimin-2-ols: Compounds with similar heptyloxy substitution but different functional groups on the benzene rings.
Uniqueness
4-(Heptyloxy)-4’-methyl-1,1’-biphenyl is unique due to its specific combination of heptyloxy and methyl groups, which confer distinct liquid crystalline properties and solubility characteristics. This makes it particularly valuable in applications requiring precise control over molecular alignment and optical properties.
Properties
CAS No. |
313552-84-0 |
|---|---|
Molecular Formula |
C20H26O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-heptoxy-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C20H26O/c1-3-4-5-6-7-16-21-20-14-12-19(13-15-20)18-10-8-17(2)9-11-18/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
NHLBLSPOOKRKSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl benzoate](/img/structure/B11710003.png)

![2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)


![2,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11710046.png)

![N'-[(3E)-1-Benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11710061.png)

![7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)

![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11710085.png)
![N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11710090.png)
![5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11710091.png)
